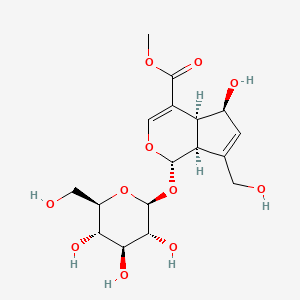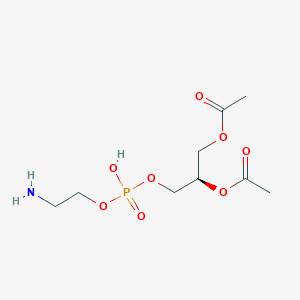
Phosphatidylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalin is a phospholipid with the polar ethanolamine found in phosphoester linkage to diacylglycerol.
Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
Applications De Recherche Scientifique
Metabolic Pathways and Cellular Functions
Phosphatidylethanolamine (PE) is a crucial glycerophospholipid, playing diverse roles in cellular functions. It's produced through four biochemical pathways, underscoring its significance. In mammalian cells, the CDP-ethanolamine and phosphatidylserine decarboxylase pathways are primary sources of PE. The disruption of these pathways can lead to developmental failures, highlighting PE's essential role in mammalian health. PE serves as a precursor for phosphatidylcholine and influences membrane topology, cell and organelle membrane fusion, oxidative phosphorylation, mitochondrial biogenesis, and autophagy. Its metabolism is linked to various diseases, including Alzheimer's, Parkinson's, liver disease, and the virulence of certain pathogenic organisms (Calzada, Onguka, & Claypool, 2016).
Imaging and Disease Diagnosis
PE, abundant in mammalian plasma membranes, becomes exposed on the cell surface during cell death, making it a target for imaging cell death using SPECT and PET. This exposure has propelled the development of PE-specific probes for in vitro and in vivo imaging, aiding in disease diagnosis and therapy evaluation (Elvas, Stroobants, & Wyffels, 2017).
Role in Health and Disease
PE is intricately linked with health and disease, being crucial for the folding of certain membrane proteins, respiratory complex activities, and autophagy initiation. Its roles in endoplasmic reticulum stress, Parkinson's disease, ferroptosis, and cancer have been highlighted. Moreover, PE's significance is evident in genetic disorders affecting its biosynthetic pathways, leading to multisystem disorders, particularly affecting neuronal function (Patel & Witt, 2017).
Propriétés
Numéro CAS |
1334474-30-4 |
|---|---|
Nom du produit |
Phosphatidylethanolamine |
Formule moléculaire |
C9H18NO8P |
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
CFWRDBDJAOHXSH-SECBINFHSA-N |
SMILES isomérique |
CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C |
SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
SMILES canonique |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



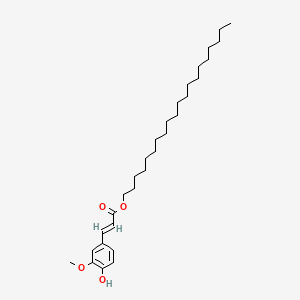
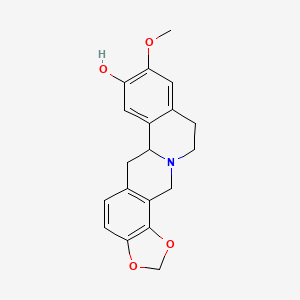
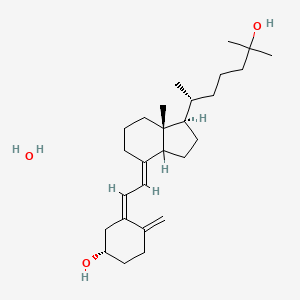
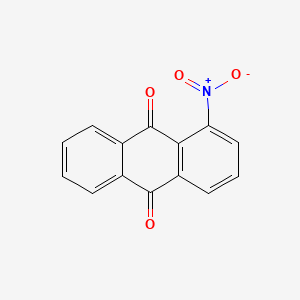
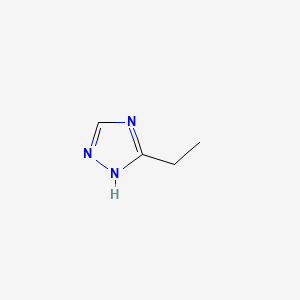
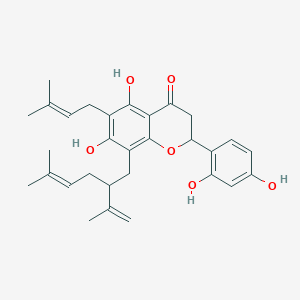
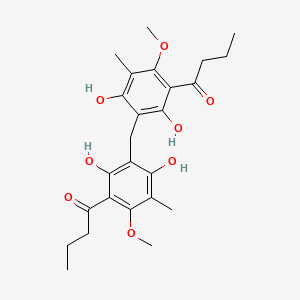
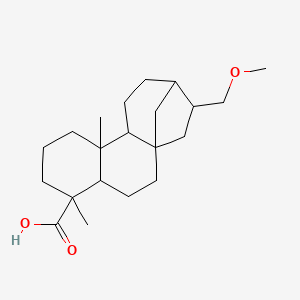
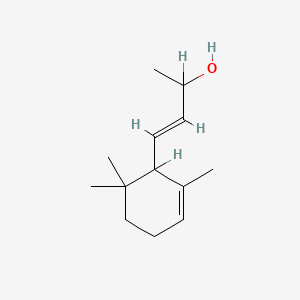
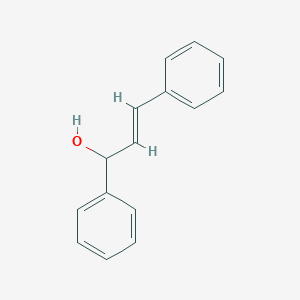
![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)
